1-(3,4-dimethylphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-14-3-8-20(9-15(14)2)27-13-17(10-22(27)28)23(29)25-12-19-11-21(30-26-19)16-4-6-18(24)7-5-16/h3-9,11,17H,10,12-13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZCLMSJVHECHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN2O2 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-1-[(5-(4-fluorophenyl)isoxazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
| InChI Key | KTJMQWQXNXVVMW-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. The anticancer activity was primarily evaluated using the A549 human lung adenocarcinoma cell line.
- Mechanism of Action : The compound appears to induce cytotoxic effects through apoptosis and cell cycle arrest mechanisms. It interacts with specific molecular targets involved in cancer cell proliferation and survival.
- Efficacy : In vitro assays revealed that at a concentration of 100 µM, the compound reduced A549 cell viability significantly, with reductions ranging from 63.4% to 21.2% , depending on structural modifications (p < 0.05) .
Antimicrobial Activity
The compound's antimicrobial potential was also assessed against multidrug-resistant pathogens.
- Pathogen Targets : The compound showed promising activity against Gram-positive bacteria and fungi, which are critical targets due to rising resistance .
- Structure-Dependent Activity : Variations in the compound's structure influenced its antimicrobial efficacy, indicating that specific substitutions enhance activity against resistant strains .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- A549 Cell Line Study : A study involving derivatives of 5-oxopyrrolidine demonstrated significant cytotoxicity against A549 cells, with some derivatives showing better efficacy than standard chemotherapeutics like cisplatin .
- Antimicrobial Screening : Compounds structurally related to the target compound were screened for their ability to inhibit growth in resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, showing promising results that warrant further exploration for clinical applications .
Scientific Research Applications
The compound 1-(3,4-dimethylphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered attention in various research fields, particularly in medicinal chemistry and pharmacology. This article focuses on its applications, scientific research findings, and insights derived from diverse sources.
Anticonvulsant Activity
Research has indicated that compounds similar to this one may exhibit anticonvulsant properties. For instance, studies have demonstrated that derivatives of isoxazole and pyrrolidine show significant efficacy in models of epilepsy. The compound's structure allows for interaction with neurotransmitter systems involved in seizure activity, making it a candidate for further investigation in anticonvulsant drug development .
Cancer Therapy
The isoxazole moiety is known for its role in targeting cancer cells. Compounds that incorporate this structure have been studied for their ability to enhance the effects of chemotherapy agents by inhibiting DNA repair mechanisms in cancer cells. This suggests that the compound may have potential applications in oncology, particularly as an adjunct to existing therapies .
Neuroprotective Effects
Given its structural components, the compound may also possess neuroprotective properties. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This could position the compound as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Analgesic Properties
Some studies have explored the analgesic effects of related compounds, indicating potential applications in pain management. The ability to modulate pain pathways through neurotransmitter interactions may provide therapeutic avenues for chronic pain conditions .
Table: Summary of Experimental Findings
Detailed Insights
- Anticonvulsant Studies : In animal models, compounds structurally related to the target compound demonstrated protective effects against induced seizures, with some achieving ED50 values lower than traditional anticonvulsants like phenytoin .
- Cancer Research : Preclinical studies highlighted the ability of isoxazole-containing compounds to inhibit tumor growth and enhance the effectiveness of DNA-damaging agents used in chemotherapy, suggesting a synergistic effect that warrants further exploration .
- Neuroprotection : Experimental data showed that certain derivatives could significantly reduce markers of neuronal injury and apoptosis in vitro, indicating potential therapeutic benefits for neurodegenerative conditions .
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis :
Reacting with concentrated HCl (6M) at reflux (~110°C) yields 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and 5-(4-fluorophenyl)isoxazol-3-yl)methanamine.
Reagents : HCl (6M), heat .
Mechanism : Nucleophilic attack by water on the protonated carbonyl carbon. -
Alkaline Hydrolysis :
Using NaOH (4M) at 80°C produces the corresponding carboxylate salt and amine.
Pyrrolidone Ring Modifications
The 5-oxopyrrolidine moiety participates in redox and ring-opening reactions:
-
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the lactam carbonyl to a secondary alcohol, forming 1-(3,4-dimethylphenyl)-5-hydroxypyrrolidine-3-carboxamide. -
Oxidation :
Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) cleave the pyrrolidone ring, generating succinic acid derivatives.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Reduction | H₂ (1 atm), Pd-C, EtOH, 25°C | 5-Hydroxypyrrolidine derivative |
| Oxidation | KMnO₄, H₂SO₄, 70°C | Succinic acid analog |
Isoxazole Ring Reactivity
The isoxazole ring demonstrates stability under mild conditions but undergoes ring-opening under extreme stimuli:
-
Electrophilic Substitution :
Nitration (HNO₃/H₂SO₄) preferentially occurs at the 4-position of the fluorophenyl group rather than the isoxazole due to fluorine’s electron-withdrawing effect . -
Ring-Opening :
Heating with hydrazine (NH₂NH₂) in ethanol opens the isoxazole ring, forming a β-diketone hydrazone derivative.
Aromatic Substitution Reactions
-
Demethylation :
The 3,4-dimethylphenyl group resists mild demethylation but reacts with BBr₃ in CH₂Cl₂ at -78°C to yield phenolic derivatives. -
Halogenation :
Bromination (Br₂/FeBr₃) occurs at the para position of the fluorophenyl ring, albeit slowly due to steric hindrance .
Stability and Degradation Pathways
-
Thermal Degradation :
Decomposes above 250°C, releasing CO₂ and forming polycyclic aromatic hydrocarbons (PAHs). -
Photolysis :
UV irradiation (254 nm) in methanol induces cleavage of the isoxazole-methyl bond, generating free radical intermediates.
Synthetic Utility
The compound serves as a precursor for hybrid molecules:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Variations
The target compound shares a 5-oxopyrrolidine-3-carboxamide core with analogues but differs in substituent groups. Key structural distinctions include:
Key Observations:
- Carboxamide-N Heterocycles :
- Isoxazole’s oxygen atom may improve hydrogen-bonding capacity compared to thiadiazole’s sulfur or pyridine’s nitrogen, influencing target binding selectivity .
- Thiadiazole derivatives () often exhibit higher metabolic resistance due to sulfur’s electron-withdrawing effects, whereas pyridine () may increase solubility via basic nitrogen .
Research Implications
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: Thiadiazole-containing compounds () are explored as antimicrobial agents, while pyridine derivatives () are common in CNS drug design. The target compound’s isoxazole moiety may position it for anti-inflammatory or anticancer applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the isoxazole core via cyclization of nitrile oxides with alkynes (e.g., using 4-fluorophenylacetonitrile derivatives). Subsequent functionalization includes coupling the isoxazole-methyl group to the pyrrolidine-3-carboxamide scaffold via reductive amination or nucleophilic substitution. The 3,4-dimethylphenyl substituent is introduced through Suzuki-Miyaura cross-coupling or direct alkylation. Optimization involves controlling temperature (e.g., 0–5°C for cyclization) and using catalysts like Pd(PPh₃)₄ for coupling reactions. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 2.2–2.5 ppm for methyl groups).
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>95%).
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves stereochemistry and confirms bond angles, as demonstrated in structurally analogous pyrazole derivatives .
Q. How should researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Begin with in vitro assays targeting kinases or receptors, given the compound’s structural similarity to known inhibitors (e.g., pyrazole-based kinase inhibitors). Use ELISA-based enzyme inhibition assays (e.g., IC₅₀ determination) and cell viability assays (MTT/WST-1) in cancer cell lines. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (0.1–100 µM range). Prioritize targets based on molecular docking predictions .
Advanced Research Questions
Q. How can systematic SAR studies evaluate the impact of substituents on bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with altered fluorophenyl (e.g., chloro, methoxy) or dimethylphenyl groups. Compare IC₅₀ values in kinase assays.
- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity.
- Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to enhance half-life in microsomal assays .
Q. What computational approaches predict binding modes and mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into kinase ATP-binding pockets (e.g., EGFR or MAPK). Validate with MD simulations (NAMD/GROMACS) to assess binding stability (RMSD < 2 Å).
- Free Energy Calculations : MM-PBSA/GBSA estimates ΔG binding to prioritize targets. Cross-validate with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. How can contradictions in biological data across experimental models be resolved?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays, serum-free media in cell studies).
- Orthogonal Validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) for binding kinetics (ka/kd) and cellular thermal shift assays (CETSA) for target engagement.
- Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to address variability between replicates .
Q. What strategies improve crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with 20–30% PEG 4000 in Tris-HCl (pH 8.5) or DMF/water mixtures.
- Seeding : Introduce microcrystals from analogous compounds (e.g., pyrazole-thiazolidinones) to induce nucleation.
- Cryoprotection : Soak crystals in mother liquor with 25% glycerol before flash-freecing in liquid N₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
